molecular formula C20H20N2O2 B4152579 4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE

4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE

Cat. No.: B4152579
M. Wt: 320.4 g/mol
InChI Key: VGWDTKOWZXUDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Coupling of the Indole and Pyrrolidinone Rings: The final step involves coupling the indole and pyrrolidinone rings through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve halogenation, nitration, or sulfonation using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medically, compounds like 4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid.

Uniqueness

4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which may confer distinct biological activities compared to other indole derivatives.

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-6-8-17(9-7-14)22-13-16(12-19(22)23)20(24)21-11-10-15-4-2-3-5-18(15)21/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWDTKOWZXUDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE
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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE
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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE
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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE
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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE
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4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE

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